molecular formula C₂₉H₄₇D₉NO₉P B1161781 POVPC-D9

POVPC-D9

Cat. No.: B1161781
M. Wt: 602.79
Attention: For research use only. Not for human or veterinary use.
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Description

POVPC-D9 is a deuterium-labeled, high-purity stable isotope analogue of 1-Palmitoyl-2-(5'-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC). It has a molecular formula of C29H47D9NO9P and a molecular weight of 602.79 . This compound is designed for use in biochemical research as an internal standard for the precise quantification of its non-deuterated counterpart, POVPC, using techniques such as mass spectrometry. POVPC is a well-characterized oxidized phospholipid and a key component of minimally oxidized low-density lipoprotein (LDL) . It functions as a biologically active molecular tool in studying pathways related to atherosclerosis and other inflammatory diseases. Research indicates that oxidized phospholipids like POVPC can bind to receptors such as the Platelet-Activating-Factor (PAF) receptor on human macrophages, inducing pro-inflammatory and pro-atherogenic responses, though their effects are complex and can involve multiple signaling pathways . Studies have shown that POVPC is implicated in crucial cellular processes, including inducing endothelial-to-mesenchymal transition, impairing endothelial function by uncoupling endothelial nitric oxide synthase, and triggering ferroptosis in vascular smooth muscle cells, which contributes to vascular calcification . It can also inhibit growth and induce apoptosis in vascular smooth muscle cells under different conditions . This product is supplied for research applications only and is not intended for diagnostic or therapeutic use in humans or animals. Proper storage at 2-8°C in a refrigerator is required to maintain stability .

Properties

Molecular Formula

C₂₉H₄₇D₉NO₉P

Molecular Weight

602.79

Synonyms

(7R)-7-[(1,5-Dioxopentyl)oxy]-4-hydroxy-N,N,N-trimethyl-10-oxo-3,5,9-trioxa-4-phosphapentacosan-1-aminium 4-Oxide-D9 Inner Salt;  _x000B_(R)-7-[(1,5-Dioxopentyl)oxy]-4-hydroxy-N,N,N-trimethyl-10-oxo-3,5,9-trioxa-4-phosphapentacosan-1-aminium 4-Oxide-D9 Inne

Origin of Product

United States

Structural Elucidation and Isotopic Labeling Strategies for Povpc D9

Molecular Architecture of POVPC: Truncated sn-2 Acyl Chain and Aldehyde Moiety

1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC) is an oxidized phospholipid, a class of molecules generated from the oxidation of more common phospholipids (B1166683). researchgate.net Its structure is characterized by a glycerol (B35011) backbone with specific substitutions at the sn-1, sn-2, and sn-3 positions.

At the sn-1 position, there is a saturated 16-carbon fatty acid, palmitic acid, attached via an ester linkage. The sn-3 position is occupied by a phosphocholine (B91661) headgroup, which is a common feature of phosphatidylcholines.

The defining characteristic of POVPC is the structure at the sn-2 position. researchgate.net Unlike typical phospholipids that have a long fatty acid chain at this position, POVPC features a truncated five-carbon chain, 5-oxovaleric acid. avantiresearch.com This chain is notable for terminating in an aldehyde functional group, which makes the molecule reactive. ahajournals.org This truncated sn-2 chain is the result of oxidative cleavage of phospholipids containing polyunsaturated fatty acids like arachidonic acid. lipidmaps.org The presence of both a long, saturated acyl chain at sn-1 and a short, oxidized, aldehyde-containing chain at sn-2 gives POVPC its unique physicochemical properties and biological activities. ahajournals.org

Table 1: Physicochemical Properties of POVPC

Property Value
Systematic Name 1-hexadecanoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine lipidmaps.org
Common Name POVPC lipidmaps.org
Molecular Formula C29H56NO9P avantiresearch.comlipidmaps.org
Exact Mass 593.369 g/mol avantiresearch.comlipidmaps.org

| Formula Weight | 593.73 g/mol avantiresearch.com |

Design and Synthetic Routes for Deuterated POVPC (POVPC-D9)

Isotopically labeled lipids, such as deuterated POVPC (this compound), are indispensable tools in lipid research. The "-D9" designation typically refers to the replacement of the nine hydrogen atoms on the three methyl groups of the choline (B1196258) headgroup with deuterium (B1214612) atoms. This specific labeling creates a molecule that is chemically almost identical to its natural counterpart but is heavier by nine mass units, allowing it to be distinguished by mass spectrometry.

One effective strategy for producing deuterated phospholipids is through precursor labeling. This biochemical approach leverages cellular or enzymatic machinery to incorporate a labeled building block into a larger molecule. For this compound, this involves using deuterated choline, specifically methyl-D9-choline. researchgate.net

In this method, a biological system (such as cell cultures) or an enzymatic reaction is supplied with methyl-D9-choline chloride. researchgate.netiucr.org The enzymes involved in the phosphatidylcholine synthesis pathway recognize and utilize this deuterated precursor just as they would unlabeled choline. The resulting phosphatidylcholine molecules, including the precursors to POVPC, will have the D9-labeled headgroup. Subsequent oxidation or chemical modification can then yield this compound. This biosynthetic route is a powerful way to generate labeled complex lipids. researchgate.net

In addition to biosynthetic methods, targeted chemical synthesis provides a precise route to this compound and other deuterated phospholipids. nih.gov These multi-step syntheses offer control over the exact location and extent of deuteration. A common strategy involves a semi-synthetic approach where a natural lysophospholipid is chemically modified.

The synthesis of this compound can be achieved by starting with a lysophospholipid that already contains the D9-labeled choline headgroup. This precursor, 1-palmitoyl-sn-glycero-3-phospho(methyl-D9-choline), is then chemically acylated at the sn-2 position with a protected form of 5-oxovaleric acid. A final deprotection step yields the target molecule, this compound. This approach mirrors the synthesis of unlabeled POVPC, which can be prepared from 1-palmityl-2-lyso-sn-glycero-3-phosphocholine. ahajournals.org Such synthetic strategies are crucial for producing the high-purity deuterated internal standards required for quantitative analysis. uni-graz.at

Applications of Isotopic Labeling in POVPC Research

The use of stable isotopes is a cornerstone of modern metabolic research, allowing for the dynamic tracking and precise quantification of molecules within complex biological systems. bioscientifica.comnih.govresearchgate.net this compound serves two primary roles in this context: as a tracer for metabolic studies and as an internal standard for quantitative lipidomics.

Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in vivo and in vitro. nih.govbiorxiv.org By introducing this compound into a biological system, researchers can track its absorption, distribution, and transformation over time.

Using mass spectrometry, the labeled this compound can be distinguished from the endogenous, unlabeled pool of the same lipid. This allows scientists to follow the path of the exogenous molecule and identify its metabolic products, providing direct insights into the pathways of lipid metabolism and turnover. researchgate.netmdpi.com This approach, often referred to as dynamic lipidomics, provides information that cannot be obtained from static measurements of lipid concentrations alone. researchgate.net

Perhaps the most critical application of this compound is its use as an internal standard in mass spectrometry-based lipidomics. nih.gov Accurate quantification of lipids in complex biological samples is challenging due to variations in sample extraction efficiency and matrix effects that can suppress or enhance ionization. nih.govnih.gov

To overcome these issues, a known quantity of a stable isotope-labeled internal standard, such as this compound, is added to the sample at the earliest stage of processing. nih.gov Because this compound is chemically identical to POVPC, it experiences the same losses during extraction and the same ionization effects in the mass spectrometer. By comparing the signal of the endogenous analyte (POVPC) to the signal of the co-eluting internal standard (this compound), a precise and accurate quantification can be achieved. nih.gov This makes this compound an essential tool for reliably measuring the levels of POVPC in various disease models and clinical samples. uni-graz.at

Table 2: Summary of Applications for this compound

Application Description Key Advantage
Metabolic Tracing Used to follow the metabolic fate (uptake, modification, degradation) of POVPC in biological systems. Allows for dynamic measurement of metabolic fluxes and pathway activities. bioscientifica.commetsol.com

| Quantitative Lipidomics | Serves as an internal standard to correct for sample loss and ionization variability in mass spectrometry. | Enables accurate and precise quantification of endogenous POVPC levels. nih.govnih.gov |

Advanced Synthetic Methodologies for Povpc and Its Analogs

Chemical Synthesis of POVPC from Precursors (e.g., PAPC oxidation)

A prominent method for the preparation of POVPC involves the oxidative cleavage of PAPC. PAPC contains an arachidonoyl chain (20:4) at the sn-2 position, which is susceptible to oxidation. One established chemical synthesis route utilizes ozonolysis of PAPC. pnas.orgnih.govashpublications.orgahajournals.org This method involves bubbling ozone through a solution of PAPC, typically in a solvent like hexane, at a low temperature, often around -78°C using a dry ice-acetone bath. pnas.org The ozone cleaves the double bonds in the arachidonoyl chain, leading to fragmented products. Following ozonolysis, the reaction mixture is treated with a reducing agent, such as triphenylphosphine, to convert intermediate ozonides and peroxides into the final aldehyde product, POVPC. pnas.org

This ozonolysis-reduction approach provides a controlled chemical synthesis route to obtain POVPC from a readily available precursor phospholipid. While auto-oxidation of PAPC can also yield POVPC as part of a complex mixture, the directed chemical synthesis via ozonolysis offers a method for preparing relatively pure POVPC for research purposes. ahajournals.org Mass spectrometry is commonly used to monitor the extent of oxidation and confirm the structure and purity of the synthesized POVPC. pnas.orgashpublications.org

Strategies for Preparing Structurally Modified Analogs and Derivatives

The synthesis of POVPC analogs with modifications at the sn-1 acyl chain, sn-2 truncated aldehyde group, or headgroup is essential for investigating the structure-activity relationships of these oxidized phospholipids (B1166683). General strategies for phospholipid synthesis, including total chemical synthesis and enzymatic methods, are employed to create this structural diversity. phospholipid-research-center.commdpi.com Total synthesis typically involves assembling the phospholipid molecule from appropriate precursors, often requiring a sequence of protection and deprotection steps to introduce specific functional groups and acyl chains. mdpi.com Enzymatic approaches, particularly utilizing phospholipases, offer milder reaction conditions and high specificity for certain modifications. phospholipid-research-center.commdpi.com

Alterations to the sn-1 Acyl Chain

The sn-1 position of naturally occurring phosphatidylcholines, including PAPC and POVPC, typically contains a saturated fatty acid, such as palmitic acid (16:0). jst.go.jp To synthesize POVPC analogs with alterations to the sn-1 acyl chain, the synthetic strategy involves incorporating a different fatty acid at this position during the synthesis of the phospholipid backbone. This can be achieved in total synthesis by acylating a suitable glycerol (B35011) derivative with the desired fatty acid or its activated derivative at the sn-1 position. mdpi.com For example, using myristic acid (14:0), stearic acid (18:0), or other saturated or even unsaturated fatty acids at the sn-1 position would yield analogs with modified hydrophobic properties. Studies on the synthesis of sn-1 modified phospholipids often utilize enantiomerically pure glycerol precursors to maintain the correct stereochemistry at the sn-2 carbon of the glycerol backbone. nih.govnih.gov

Modifications of the sn-2 Truncated Aldehyde Group

The defining feature of POVPC is the 5-oxovaleroyl group at the sn-2 position, a truncated five-carbon chain terminating in an aldehyde. Modifications to this group can involve altering the chain length or the terminal functional group. Analogs with different truncated chain lengths (e.g., four-carbon, six-carbon) can be synthesized by oxidizing PAPC or other polyunsaturated phospholipids that would yield different fragmentation products, or by total synthesis using appropriately functionalized fatty acid fragments. For instance, 1-palmitoyl-2-(4'-oxo-butanoyl)-sn-glycero-3-phosphocholine (POBPC) is an analog with a four-carbon truncated chain avantiresearch.com. Changing the terminal aldehyde group to a carboxylic acid, as seen in 1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine (PGPC), is another common modification researchgate.netashpublications.org. PGPC is also generated from the oxidation of PAPC, often alongside POVPC. nih.govashpublications.orgahajournals.org Chemical synthesis routes for these analogs can involve the acylation of lysophospholipids (phospholipids with a missing acyl chain, e.g., at sn-2) with activated forms of the desired modified fatty acid or truncated oxidized fatty acid analog. beilstein-journals.org Total synthesis allows for precise control over the structure of the sn-2 chain incorporated. acs.org

Headgroup Modifications

The headgroup of POVPC is phosphocholine (B91661). Modifications to the headgroup involve replacing the phosphocholine moiety with a different polar group. Phospholipase D (PLD) is a valuable enzyme for headgroup modification. mdpi.comtandfonline.comcapes.gov.brtandfonline.com PLD can catalyze a transphosphatidylation reaction, where the phosphocholine headgroup is exchanged for another alcohol in the reaction medium. mdpi.comtandfonline.comcapes.gov.brtandfonline.com This enzymatic approach allows for the synthesis of phospholipids with various headgroups, such as phosphatidylethanolamine, phosphatidylserine (B164497), or phosphatidylglycerol, starting from phosphatidylcholine. mdpi.com Chemical methods for headgroup modification also exist and can be used to introduce a wide range of functionalized headgroups. tandfonline.com These modifications alter the charge and polarity of the phospholipid, influencing its physical properties and interactions.

Enantioselective Synthesis and Stereochemical Considerations

Glycerophospholipids, including POVPC, possess a stereocenter at the sn-2 carbon of the glycerol backbone. In naturally occurring phospholipids, this stereocenter has the sn-glycerol-3-phosphate configuration, which corresponds to the L-configuration. phospholipid-research-center.comportlandpress.com Therefore, enantioselective synthesis is crucial to obtain stereochemically pure POVPC and its analogs that mimic the natural compounds and allow for accurate assessment of their biological activities.

Total synthesis of phospholipids often starts from chiral building blocks to control the stereochemistry at the sn-2 position. Precursors derived from L-serine or L-glyceric acid are commonly used as chiral starting materials. nih.govbeilstein-journals.orgacs.org These precursors already possess the correct stereochemical configuration at the carbon that will become the sn-2 position of the glycerol backbone. The synthetic route is then designed to preserve this stereochemistry throughout the subsequent acylation and phosphorylation steps.

Mechanistic Investigations of Povpc at Molecular and Cellular Levels

Receptor-Ligand Interactions and Cellular Binding Profiles

POVPC interacts with specific receptors on the cell surface, initiating downstream signaling cascades. The identification of these receptors is crucial for understanding the cellular effects of POVPC.

Platelet-Activating Factor Receptor (PAF-R) Engagement and Downstream Effects

POVPC has been shown to bind to the Platelet-Activating Factor Receptor (PAF-R) on various cell types, including human macrophages and polymorphonuclear neutrophils (PMNs). nih.govresearchgate.netaimspress.comcas.cz This binding can transduce signals leading to intracellular calcium fluxes. nih.govresearchgate.netaimspress.com

Research indicates that POVPC acts as an agonist for PAF-R, albeit potentially weaker than PAF itself in some contexts. researchgate.netaimspress.com Activation of PAF-R by POVPC in human macrophages modifies the transcription levels of numerous pro-inflammatory and pro-atherogenic genes. nih.gov While there is some overlap in the gene expression patterns induced by POVPC and PAF, certain genes, such as IL-8, show a several-fold activation specifically upon POVPC treatment in macrophages. nih.gov This suggests that while POVPC signals in part through PAF-R, other receptors or mechanisms may also be involved in its full spectrum of effects. nih.gov

In PMNs, POVPC dose-dependently provokes intracellular Ca2+ flux via PAF-R activation, which can be inhibited by PAF-R antagonists like WEB-2086. researchgate.netaimspress.com

Interactions with Lipoprotein Receptor-Related Protein 6 (LRP6) in Specific Cell Types

While the provided search results mention LRP6 in the context of other oxidized phospholipids (B1166683) or related pathways, direct evidence of POVPC specifically interacting with LRP6 in the search snippets is limited. One search result mentions POVPC being used as a ligand for LRP6 in bone marrow mesenchymal stromal cells (MSCs) in the context of its application, but does not detail the interaction mechanism or downstream effects via LRP6. cenmed.com Therefore, detailed research findings on the specific interaction of POVPC with LRP6 based on the provided search results are not available to include in this section.

Identification of Novel POVPC Receptor Candidates

Evidence suggests that POVPC may interact with novel receptors distinct from PAF-R and other known receptors for oxidized phospholipids. Studies using Xenopus laevis oocytes indicate that POVPC and another oxidized phospholipid, PGPC, act through different novel receptors. pnas.orgpnas.org These studies suggest that POVPC, unlike PGPC, stimulates a cAMP-mediated pathway through a G-protein coupled receptor. pnas.orgpnas.org Further research is needed to fully identify and characterize these novel receptors and their specific roles in mediating POVPC's effects.

Intracellular Signaling Pathway Modulation

Beyond receptor interactions, POVPC influences various intracellular signaling pathways, contributing to its biological activities.

Regulation of Protein Kinase A (PKA)-Dependent Pathways

POVPC has been shown to modulate PKA-dependent pathways. In endothelial cells, POVPC inhibits lipopolysaccharide (LPS)-mediated induction of neutrophil binding and expression of E-selectin. pnas.orgpnas.org This inhibitory effect is mediated by a PKA-dependent pathway. pnas.orgpnas.orgresearchgate.net Inhibition of cAMP-dependent PKA with compounds like H89 can reverse the inhibitory effect of POVPC on LPS-induced E-selectin expression. pnas.orgpnas.orgresearchgate.net This indicates that POVPC exerts its inhibitory activity via a cAMP/PKA-mediated pathway. pnas.orgpnas.orgresearchgate.net

Furthermore, elevated cAMP levels, mediated by POVPC, are responsible for R-Ras activation, which contributes to monocyte/endothelial cell adhesion. nih.govahajournals.org An alternate mechanism for R-Ras activation by cAMP is through PKA activation, suggesting a potential link between POVPC, cAMP, PKA, and R-Ras signaling. ahajournals.org

Influence on NF-κB Transcriptional Activity

POVPC has been shown to influence NF-κB transcriptional activity, although its effects can vary depending on the cellular context. In endothelial cells, POVPC can lead to the down-regulation of NF-κB-dependent transcription, contributing to its inhibitory effect on LPS-induced E-selectin expression and neutrophil binding. pnas.orgpnas.orgscholaris.ca

However, in other cell types like macrophages and vascular smooth muscle cells (SMC), POVPC has been associated with NF-κB activation and the induction of pro-inflammatory genes regulated by the NF-κB pathway, such as cytokines, chemokines, and COX-2. researchgate.netnih.govresearchgate.net Studies in vascular SMC have shown that POVPC can induce NF-κB transcriptional activity. researchgate.netresearchgate.net The context-dependent effects of POVPC on NF-κB signaling highlight the complexity of its cellular mechanisms.

Data Tables

Based on the search results, here are some findings that can be presented in tables:

Table 1: Effects of POVPC on Endothelial Cell Adhesion Molecules

Treatment (Endothelial Cells)Effect on Monocyte BindingEffect on Neutrophil BindingEffect on E-selectin ExpressionEffect on CS-1 Fibronectin ExpressionReference
POVPCIncreasedNo increaseInhibited (LPS-induced)Increased surface expression pnas.orgpnas.org
PGPCInducedInducedInducedNot specified pnas.orgpnas.org
POVPC + PGPCDominates, inhibits PGPC-induced effectsDominates, inhibits PGPC-induced effectsInhibited PGPC-inducedNot specified pnas.orgpnas.org
POVPC + LPSInhibited LPS-inducedInhibited LPS-inducedInhibited LPS-inducedNot specified pnas.orgpnas.org

Table 2: POVPC and Intracellular Signaling Pathways

Pathway/MoleculeEffect of POVPCCellular ContextKey FindingsReference
Intracellular Ca2+Increased fluxHuman macrophages, PMNsTransduces signals via PAF-R nih.govresearchgate.netaimspress.com
cAMPIncreased levelsEndothelial cells, Xenopus oocytesStimulates cAMP-mediated pathway pnas.orgpnas.orgnih.govahajournals.org
PKAActivationEndothelial cellsMediates inhibition of LPS-induced E-selectin expression pnas.orgpnas.orgresearchgate.net
R-RasActivationEndothelial cellscAMP-dependent, contributes to monocyte adhesion nih.govahajournals.org
PI3KActivation (downstream of R-Ras)Endothelial cellsKey effector in cAMP/R-Ras pathway nih.govahajournals.org
NF-κBDown-regulation of transcriptionEndothelial cellsContributes to inhibition of LPS-induced effects pnas.orgpnas.orgscholaris.ca
NF-κBActivation of transcriptional activityVascular SMC, MacrophagesInduces pro-inflammatory genes researchgate.netnih.govresearchgate.net
Jun N-terminal kinase (JNK)ActivationNeonatal rat oligodendrocytesPro-apoptotic pathway nih.gov
Neutral Sphingomyelinase (NSMase)ActivationArterial smooth muscle cells, Neonatal rat oligodendrocytesInvolved in apoptosis nih.govnih.gov
Caspase 3ActivationArterial smooth muscle cells, Neonatal rat oligodendrocytesAssociated with apoptosis nih.govnih.gov
Caspase 8ActivationNeonatal rat oligodendrocytesAssociated with apoptosis nih.gov
Akt kinaseDegradation of phospho-AktNeonatal rat oligodendrocytesAssociated with apoptosis nih.gov

Activation of cAMP-Mediated Signaling Pathways

Studies have demonstrated that POVPC can influence intracellular signaling by activating cAMP-mediated pathways. Treatment of cultured endothelial cells with POVPC has been shown to stimulate intracellular cAMP production lipidmaps.orgnih.gov. This increase in cAMP levels suggests that POVPC may interact with Gs-coupled receptors nih.govpnas.org.

Further research indicates that the effects of POVPC on endothelial cells are mediated, at least in part, through a cAMP/PKA-dependent pathway pnas.org. Elevated cAMP levels and the subsequent activation of protein kinase A (PKA) are known to mediate anti-inflammatory effects in endothelial cells, including the inhibition of E-selectin expression and the repression of NF-κB activation mdpi.com. POVPC's ability to increase cAMP and activate PKA appears to contribute to its inhibitory effects on LPS-induced E-selectin expression and neutrophil binding nih.govpnas.orgresearchgate.net.

Data from studies examining cAMP levels in human aortic endothelial cells (HAEC) treated with oxidized phospholipids illustrate this effect:

TreatmentcAMP Levels (% of Control)Citation
Control100 nih.gov
Isoproterenol (B85558) (5 µmol/L)~300 nih.gov
POVPC (5 µg/ml)~170 nih.gov
PGPC (5 µg/ml)No significant increase nih.gov

This table shows that POVPC significantly increased cAMP levels compared to control, although to a lesser extent than the potent adenylyl cyclase activator isoproterenol nih.gov.

Impact on AMPK-mTOR Pathway and Autophagic Flux

POVPC has been found to induce autophagic flux, a process crucial for cellular homeostasis and involved in various physiological and pathological conditions, including cancer metastasis nih.govresearchgate.netaacrjournals.orgmdpi.com. Investigations in cancer cells, such as human hepatocellular carcinoma cells (HepG2) and human breast cancer cells (MCF7), have shown that POVPC treatment leads to increased autophagic flux nih.govresearchgate.net.

The mechanism by which POVPC induces autophagy involves the modulation of the AMPK-mTOR signaling pathway nih.govresearchgate.netresearchgate.net. The AMP-activated protein kinase (AMPK) and the mammalian target of rapamycin (B549165) (mTOR) pathway is a key regulator of autophagy mdpi.comcas.cz. POVPC has been shown to induce autophagic flux through this pathway nih.govresearchgate.netresearchgate.net. Pharmacological inhibition or siRNA knockdown of autophagy-related genes, such as ATG5 or ATG7, has been shown to decrease the increased migration and invasion capabilities induced by POVPC in cancer cells, highlighting the role of autophagy in mediating these effects nih.govresearchgate.netaacrjournals.org.

Research findings indicate that POVPC treatment affects the phosphorylation status of key proteins in the AMPK-mTOR pathway, consistent with the induction of autophagy researchgate.net.

Enzymatic and Protein Interactions

POVPC engages in various interactions with enzymes and proteins at the molecular level, influencing their activity and function.

Modulation of Endothelial Nitric Oxide Synthase (eNOS) Activity and Phosphorylation States

Endothelial nitric oxide synthase (eNOS) is a critical enzyme in vascular biology, producing nitric oxide (NO), a key signaling molecule. POVPC has been shown to impair endothelial function, partly by modulating eNOS activity nih.gov. Studies in human umbilical vein endothelial cells (HUVECs) demonstrate that POVPC treatment decreases NO production while increasing the generation of superoxide (B77818) anion (O2•−) nih.govnih.gov. This suggests that POVPC can induce eNOS uncoupling, where the enzyme produces superoxide instead of NO nih.govnih.govfrontiersin.org.

The activity of eNOS is regulated by phosphorylation at several sites. POVPC has been found to affect the phosphorylation states of eNOS. Specifically, POVPC inhibits the phosphorylation of Akt and eNOS at Ser1177, a site associated with increased eNOS activity nih.govfrontiersin.orgahajournals.orgahajournals.org. Conversely, POVPC increases the activation of PKC-βII and the phosphorylation of eNOS at Thr495, a site typically associated with reduced eNOS activity nih.govfrontiersin.org.

Summary of POVPC's effects on eNOS and related factors:

ParameterEffect of POVPC Treatment in HUVECsCitation
NO ProductionDecreased nih.govnih.gov
Superoxide Anion (O2•−) GenerationIncreased nih.govnih.gov
eNOS mRNA ExpressionDecreased (time-dependent) nih.gov
eNOS Protein ExpressionReduced nih.gov
eNOS Phosphorylation at Ser1177Inhibited nih.govfrontiersin.org
Akt PhosphorylationInhibited nih.govahajournals.org
eNOS Phosphorylation at Thr495Increased nih.govfrontiersin.org
PKC-βII ActivationIncreased nih.govfrontiersin.org

These findings indicate that POVPC disrupts the normal regulatory phosphorylation of eNOS, contributing to reduced NO bioavailability and increased oxidative stress nih.govnih.govfrontiersin.org.

Interference with Heat Shock Protein 90 (HSP90) Association

Heat shock protein 90 (HSP90) is a molecular chaperone that plays a crucial role in the proper folding and function of many client proteins, including eNOS researchgate.netnih.gov. The association between eNOS and HSP90 is important for maintaining optimal eNOS activity and coupled NO production researchgate.netahajournals.org.

Research has shown that POVPC can interfere with the association between eNOS and HSP90 nih.gov. Specifically, POVPC treatment has been observed to reduce the association of HSP90 with eNOS nih.gov. This disruption in the eNOS-HSP90 interaction is linked to the uncoupling of eNOS activity, leading to decreased NO generation and increased superoxide production nih.govresearchgate.netahajournals.org.

Effects on other Signaling Enzymes and Protein Complexes

Beyond its effects on eNOS and its association with HSP90, POVPC has been shown to influence other signaling enzymes and protein complexes. POVPC can increase the activation of P70S6K nih.gov.

Furthermore, due to the presence of an aldehyde group, POVPC can form covalent complexes with proteins through the formation of Schiff bases with free amino groups nih.govplos.orgresearchgate.netresearchgate.net. This covalent modification can trap POVPC in the cell membrane and potentially alter the function of the targeted proteins nih.govresearchgate.net. Studies using fluorescent POVPC analogues have shown that protein targeting by POVPC is a selective process, labeling a limited subfraction of the total proteome nih.govresearchgate.net. The identified protein targets have been found to be involved in various cellular processes, including apoptosis, stress response, lipid metabolism, and transport, suggesting that these modified proteins may serve as primary signaling platforms for POVPC nih.gov.

POVPC has also been implicated in activating the PAF-receptor (PAF-R) in polymorphonuclear neutrophils (PMNs), albeit as a relatively weak agonist compared to platelet-activating factor (PAF) aimspress.com. This activation can lead to intracellular calcium transients aimspress.com. Additionally, POVPC can establish a proinflammatory state in macrophages characterized by the induction of genes regulated by the NF-κB pathway, leading to the upregulation of cytokines, chemokines, and COX-2 nih.govresearchgate.net.

Biochemical Metabolism and Biotransformation of Povpc

Enzymatic Hydrolysis Pathways of POVPC

Enzymatic hydrolysis is a major pathway for POVPC metabolism, primarily resulting in the cleavage of the oxidized sn-2 acyl chain and the formation of lysophosphatidylcholine (B164491) (lyso-PC) nih.govnih.gov.

Phospholipase A2 (PLA2) enzymes play a crucial role in the hydrolysis of POVPC. These enzymes catalyze the removal of the fatty acyl chain at the sn-2 position of phospholipids (B1166683) nih.gov. Studies have shown that treatment with PLA2 inhibitors can decrease POVPC hydrolysis, indicating the significant contribution of PLA2 activity to the metabolic clearance of POVPC nih.govnih.gov. The product of this hydrolysis is lyso-PC, which is 1-palmitoyl-sn-glycero-3-phosphocholine (B122882) when derived from POVPC nih.govresearchgate.net.

Platelet-activating factor acetylhydrolase (PAF-AH), also known as lipoprotein-associated phospholipase A2 (LpPLA2), is another enzyme involved in the hydrolysis of oxidized phospholipids with truncated sn-2 chains, including POVPC researchgate.netresearchgate.netmdpi.com. PAF-AH cleaves the acetyl chain at the sn-2 position of platelet-activating factor (PAF), and it exhibits similar activity towards oxidized phospholipids like POVPC and PGPC researchgate.netresearchgate.net. This enzymatic activity contributes to the breakdown of POVPC into lyso-PC and the released oxidized sn-2 acyl chain researchgate.net.

Reductive Biotransformation Mechanisms

In addition to hydrolysis, POVPC undergoes reductive biotransformation, primarily converting the aldehyde functional group on the sn-2 chain to a hydroxyl group nih.gov.

Aldose reductase (AR), a member of the aldo-keto reductase (AKR) superfamily (specifically AKR1B1), is a key enzyme responsible for the reduction of POVPC nih.govnih.govresearchgate.netnih.govportlandpress.comresearchgate.netresearchgate.netresearchgate.net. AR catalyzes the conversion of the aldehyde group of POVPC to a hydroxyl group, yielding 1-palmitoyl-2-(5-hydroxy-valeroyl)-sn-glycero-3-phosphocholine (PHVPC) nih.govnih.govnih.govportlandpress.comresearchgate.net. This reductive pathway is considered a significant metabolic fate of POVPC in various cell types, including macrophages and fibroblasts nih.govnih.govportlandpress.comresearchgate.net. The catalytic efficiency of human AR (AKR1B1) with POVPC has been reported, with a Km of approximately 9.7 ± 1.4 μM and a kcat of 36.2 ± 2.7 min−1, resulting in a catalytic efficiency of 3747 min−1 mM−1 nih.govresearchgate.net. Inhibition of AR has been shown to decrease the formation of PHVPC nih.govnih.gov.

While aldose reductase is a prominent enzyme in the reductive metabolism of POVPC, other oxidoreductase systems may also contribute to the biotransformation of oxidized acyl chains. Enzymes such as phospholipid glutathione (B108866) peroxidase, peroxiredoxin 6, and glutathione transferase have been mentioned in the context of reducing oxidized acyl chains researchgate.net. Additionally, the beta-subunit of the voltage-gated potassium channel (Kvβ2) has been shown to catalyze the reduction of POVPC to PHVPC lookchem.comscispace.com. However, the extent of their specific involvement in POVPC reduction compared to aldose reductase may vary depending on the cellular context.

Metabolic Tracing Studies Using Isotopic Labeling (POVPC-D9)

Isotopic labeling, particularly with stable isotopes like deuterium (B1214612) (D), is a powerful technique used to trace the metabolic fate and pathways of specific compounds within biological systems. By incorporating deuterium atoms into the molecule of interest, researchers can distinguish the labeled compound and its metabolites from endogenously present, unlabeled molecules using techniques such as mass spectrometry (MS). This allows for the detailed study of absorption, distribution, metabolism, and excretion (ADME), as well as the identification of metabolic intermediates and reaction rates.

POVPC (1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine) is an oxidized phospholipid found in oxidized low-density lipoprotein (oxLDL) and is implicated in various biological processes, including inflammation and atherosclerosis cenmed.comnih.govnih.gov. Studying the metabolic fate of POVPC is crucial for understanding its biological activities and potential pathological roles.

The use of a deuterated analogue, such as this compound, where deuterium atoms replace hydrogen atoms at specific positions, enables researchers to perform metabolic tracing studies. This compound serves as a tracer that is chemically and biologically similar to unlabeled POVPC but is distinguishable by mass spectrometry due to the increased mass contributed by the deuterium atoms pharmaffiliates.com. This mass difference allows for the selective detection and quantification of this compound and its deuterated metabolites against the background of endogenous POVPC and its unlabeled metabolic products.

Such studies would aim to:

Identify the primary metabolic pathways of POVPC by detecting and characterizing the structures of deuterated metabolites.

Determine the rate of POVPC metabolism and the kinetics of metabolite formation and clearance.

Elucidate the enzymes involved in the biotransformation of POVPC by observing the impact of enzyme inhibitors or genetic modifications on the profile of deuterated metabolites.

Investigate the distribution of POVPC and its metabolites within different cellular compartments or tissues.

If specific metabolic tracing studies using this compound were available, data tables might present information such as:

Time PointAnalyteIsotopic Enrichment (%)Concentration (nM or µg/mL)
0 hrThis compound100[Initial Concentration]
0 hrMetabolite A-D900
0 hrMetabolite B-D#00
1 hrThis compound[Decreased Value][Decreased Value]
1 hrMetabolite A-D9[Increased Value][Increased Value]
1 hrMetabolite B-D#[Increased Value][Increased Value]
............

Note: The deuterium labeling pattern (#) in metabolites would depend on the specific metabolic transformation.

Such a table, if populated with experimental data, would allow researchers to visualize the disappearance of the parent compound (this compound) over time and the concomitant appearance and changes in concentration of its deuterated metabolites, providing insights into the metabolic flux.

In the absence of specific published data on this compound metabolic tracing from the search, this section outlines the potential and methodology for such studies, highlighting the value of isotopic labeling in deciphering the complex metabolic pathways of oxidized phospholipids like POVPC.

Compound Names and PubChem CIDs

Compound NamePubChem CID
POVPC23557187
This compoundN/A*

N/A: A specific PubChem CID for this compound was not found in the search results. This compound is a deuterated analogue of POVPC. pharmaffiliates.com##

Metabolic Tracing Studies Using Isotopic Labeling (this compound)

Isotopic labeling, particularly with stable isotopes like deuterium (D), represents a fundamental approach in the investigation of metabolic pathways and the biotransformation of chemical compounds within biological systems. This technique relies on incorporating isotopes into a molecule of interest, allowing it and its subsequent metabolic products to be distinguished from endogenous, unlabeled molecules through analytical methods such as mass spectrometry (MS). nih.govembopress.orgmdpi.comnih.gov This capability is invaluable for tracking the absorption, distribution, metabolism, and excretion (ADME) of a compound, as well as identifying metabolic intermediates and quantifying reaction rates.

POVPC (1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine) is recognized as an oxidized phospholipid component of oxidized low-density lipoprotein (oxLDL). It has been associated with inflammatory responses and the development of atherosclerosis. cenmed.comnih.govnih.gov A comprehensive understanding of POVPC's metabolic fate is therefore essential to fully appreciate its biological activities and potential contributions to disease processes.

The application of a deuterated analogue, such as this compound, involves the substitution of hydrogen atoms with deuterium at specific positions within the POVPC molecule. pharmaffiliates.com This modification creates a tracer molecule that is chemically and biologically analogous to unlabeled POVPC but possesses a distinct mass signature detectable by mass spectrometry. pharmaffiliates.com The mass difference conferred by the deuterium atoms enables the selective identification and quantification of this compound and its deuterated metabolites against the background of naturally occurring POVPC and its unlabeled metabolic products.

While the utility of stable isotope labeling in metabolic tracing is widely acknowledged nih.govembopress.orgmdpi.comnih.gov, detailed research findings or specific data tables from published studies focused exclusively on the metabolic tracing of this compound were not prominently featured in the conducted search. Nevertheless, the theoretical application of this compound in metabolic studies would involve introducing the labeled compound into a biological system, such as cell cultures, tissue preparations, or living organisms. Subsequent analysis of biological samples, including cell lysates, culture media, plasma, or urine, would be performed using sensitive mass spectrometry-based techniques like liquid chromatography-mass spectrometry (LC-MS/MS). researchgate.netnih.gov

Such investigations utilizing this compound would be designed to achieve several key objectives:

To identify the primary metabolic routes of POVPC by detecting and structurally characterizing the deuterated metabolites formed.

To determine the rate at which POVPC is metabolized and the kinetics governing the formation and elimination of its metabolites.

To gain insights into the enzymatic machinery responsible for POVPC biotransformation by observing how enzyme inhibitors or genetic manipulations affect the profile of deuterated metabolites.

To track the distribution of POVPC and its metabolic products within different cellular compartments or specific tissues.

Had specific metabolic tracing studies employing this compound been identified, the data might be presented in tables illustrating the temporal changes in the labeled compound and its metabolites. An example of how such data could be structured is shown below:

Time PointAnalyteIsotopic Enrichment (%)Concentration (nM or µg/mL)
0 hrThis compound100[Initial Concentration]
0 hrMetabolite A-D900
0 hrMetabolite B-D#00
1 hrThis compound[Decreased Value][Decreased Value]
1 hrMetabolite A-D9[Increased Value][Increased Value]
1 hrMetabolite B-D#[Increased Value][Increased Value]
............

Note: The specific deuterium labeling pattern (#) in the metabolites would be dependent on the nature of the metabolic reactions undergone by this compound.

Populated with experimental results, such a table would provide a clear depiction of the disappearance of the parent compound (this compound) over time and the corresponding appearance and changes in concentration of its deuterated metabolites, thereby offering valuable insights into the metabolic flux of POVPC.

Preclinical and in Vitro Pharmacological Characterization of Povpc

Cellular Proliferation and Viability Modulation in Research Models

POVPC has been shown to influence the growth and viability of vascular cells in in vitro settings, demonstrating distinct effects on VSMCs and ECs under various conditions.

Vascular Smooth Muscle Cell (VSMC) Growth Inhibition

Studies have indicated that POVPC can inhibit the growth of vascular smooth muscle cells. POVPC treatment has been shown to inhibit VSMC growth in a dose-dependent manner under high serum conditions. medchemexpress.com For instance, POVPC (0-100 µM) inhibited VSMC growth over a 13-hour period. medchemexpress.com This inhibitory effect on proliferation is considered an important factor in the progression of atherosclerosis. acs.org Abnormal proliferation of VSMCs is a key event in this process. acs.org

Research using [³H]thymidine incorporation and 5-ethynyl-2′-deoxyuridine (EdU) staining has demonstrated that POVPC induces abnormal proliferation of VSMCs, which can be dose-dependently abolished by treatments such as resveratrol (B1683913). acs.org Cell cycle analysis further revealed that POVPC increases the S phase cell population and DNA synthesis, effects that were inhibited by resveratrol treatment. acs.org

Endothelial Cell Proliferation Studies in vitro

The effects of POVPC on endothelial cell proliferation appear to differ from those observed in VSMCs. While some studies indicate that POVPC can significantly inhibit human umbilical vein endothelial cell (HUVEC) proliferation nih.gov, other research suggests that POVPC may not significantly affect EC viability or proliferation at certain concentrations and time points. nih.gov For example, treatment of HUVECs with 25 µM POVPC for up to 48 hours did not significantly change cell numbers compared to controls, despite causing morphological changes. nih.gov This suggests a more complex role for POVPC in ECs, potentially involving phenotypic changes like endothelial-to-mesenchymal transition (EndMT) rather than direct inhibition of proliferation or induction of cell death at certain concentrations. nih.gov

Apoptotic and Ferroptotic Mechanisms

POVPC is recognized for its ability to induce programmed cell death in vascular cells, primarily through apoptosis and ferroptosis, particularly in VSMCs.

Induction of Apoptosis in Vascular Smooth Muscle Cells

POVPC is a potent inducer of apoptosis in VSMCs. nih.govuwo.cadntb.gov.ua Studies have shown that POVPC treatment can induce apoptosis in a high percentage of cells. uwo.ca Morphological changes, the presence of DNA fragmentation, and phosphatidylserine (B164497) externalization are indicators that apoptosis is a predominant mode of cell death induced by POVPC in VSMCs. nih.gov POVPC has been found to be a more potent inducer of apoptosis in VSMCs compared to other oxidized phospholipids (B1166683) like PGPC. nih.gov The induction of apoptosis by POVPC in VSMCs has been observed to be time-dependent. medchemexpress.com For instance, 50 µM POVPC induced apoptosis in a time-dependent manner over 2, 4, and 6 hours. medchemexpress.com However, the proapoptotic effects of POVPC were abolished in the presence of high levels of serum in the growth media. nih.gov This suggests that the cellular environment significantly influences the mode of cell death induced by POVPC. nih.gov

Activation of Ferroptosis in Vascular Smooth Muscle Cells

Recent research has highlighted the role of ferroptosis in POVPC-induced VSMC death and its contribution to vascular calcification. nih.govresearchgate.netresearcher.lifeablesci.comresearchgate.net POVPC has been shown to trigger ferroptosis in VSMCs. nih.govresearchgate.netresearcher.lifeablesci.comresearchgate.net This process is characterized by iron accumulation and lipid peroxidation. biorxiv.org Ferroptosis triggered by POVPC in VSMCs has been confirmed by increased levels of intracellular reactive oxygen species (ROS), lipid ROS, and malondialdehyde (MDA). nih.govresearchgate.netresearchgate.net These increases were attenuated by the ferroptosis inhibitor ferrostatin-1. nih.govresearchgate.netresearchgate.net Furthermore, ferrostatin-1 was shown to attenuate POVPC-induced calcification of VSMCs, suggesting a link between POVPC-induced ferroptosis and vascular calcification. nih.govresearchgate.netresearcher.liferesearchgate.net POVPC is thought to trigger ferroptosis, at least in part, by inhibiting glutathione (B108866) peroxidase 4 (GPX4) and increasing lipid peroxides. researchgate.net

Molecular Markers of Programmed Cell Death (e.g., Caspases, ROS, MDA)

The induction of apoptosis and ferroptosis by POVPC in VSMCs is associated with changes in specific molecular markers.

Apoptosis Markers: Activation of caspases, particularly caspase-3, is a key event in the apoptotic pathway induced by POVPC in VSMCs. researchgate.netnih.govahajournals.org POVPC has been shown to activate caspase-3, potentially through pathways involving SMase and the JNK/p38/MAPK pathway. researchgate.net Western blot analysis has confirmed caspase-3 activation and increased Bax expression, both known markers of apoptosis, in VSMCs treated with POVPC at concentrations of 50 µg/mL and greater. ahajournals.org In endothelial cells, POVPC has also been shown to induce apoptosis by inhibiting Bcl-2 expression and increasing Bax and cleaved caspase-3 expressions, as well as caspase-3 activity. nih.gov

Ferroptosis Markers: Ferroptosis induced by POVPC in VSMCs is characterized by increased oxidative stress. nih.govresearchgate.netresearcher.liferesearchgate.net Elevated levels of intracellular ROS, lipid ROS, and MDA are significant markers of POVPC-triggered ferroptosis. nih.govresearchgate.netresearchgate.netresearchgate.net MDA is a highly reactive compound and a main secondary product of lipid peroxidation, serving as a reliable indicator of oxidative stress. dergipark.org.tr POVPC treatment increases oxidative stress and impairs mitochondrial function in VSMCs, evidenced by increased ROS levels, impaired mitochondrial membrane potential, and decreased ATP levels. nih.govresearcher.liferesearchgate.net The increase in intracellular ROS, lipid ROS, and MDA induced by POVPC can be reversed by ferroptosis inhibitors like ferrostatin-1. nih.govresearchgate.netresearchgate.netresearchgate.net

Data Summary Table:

EffectCell TypeKey FindingsRelevant Markers/Assays
Growth InhibitionVSMCDose-dependent inhibition in high serum conditions. medchemexpress.com Inhibits POVPC-induced proliferation. acs.org[³H]thymidine incorporation, EdU staining, Cell cycle analysis. acs.org
Proliferation/Viability ModulationEndothelialInhibition reported nih.gov, but also no significant change in cell numbers at certain concentrations/times despite morphological changes. nih.govCCK-8 assay, Cell counting. nih.gov
Apoptosis InductionVSMCPotent inducer, time-dependent. nih.govmedchemexpress.com Predominant mode of cell death under low serum. nih.gov Effects abolished in high serum. nih.govMorphological criteria, DNA fragmentation, Phosphatidylserine shift. nih.gov Caspase-3 activation, Bax expression. ahajournals.org
Apoptosis InductionEndothelialInduces apoptosis. nih.govBcl-2, Bax, Cleaved caspase-3 expression, Caspase-3 activity, TUNEL staining. nih.gov
Ferroptosis InductionVSMCTriggers ferroptosis, contributes to vascular calcification. nih.govresearchgate.netresearcher.lifeablesci.comresearchgate.net Inhibited by ferrostatin-1. nih.govresearchgate.netresearchgate.netIntracellular ROS, Lipid ROS, MDA levels. nih.govresearchgate.netresearchgate.netresearchgate.net GPX4, SLC7A11 expression, GPx activity. researchgate.net

Studies on Endothelial Function and Inflammatory Response

Oxidized phospholipids, including POVPC, are known to influence endothelial cell activation and inflammatory processes. researchgate.netfrontiersin.orgnih.gov These effects are relevant to conditions such as atherosclerosis and acute lung injury. frontiersin.orgnih.govmdpi.com

Regulation of Leukocyte-Endothelial Interactions (Monocyte vs. Neutrophil Binding)

POVPC exhibits differential effects on the binding of monocytes and neutrophils to endothelial cells. Studies have shown that POVPC acts as a potent regulator of monocyte-specific endothelial interactions. researchgate.netpnas.orgnih.gov Treatment of endothelial cells with POVPC has been observed to increase monocyte binding. researchgate.netpnas.org In contrast, POVPC does not appear to increase neutrophil binding. researchgate.netpnas.org Furthermore, POVPC has been shown to strongly inhibit the induction of neutrophil binding stimulated by lipopolysaccharide (LPS). researchgate.netpnas.orgnih.gov

Modulation of Adhesion Molecule Expression (e.g., E-selectin, VCAM-1)

The modulation of adhesion molecule expression by POVPC contributes to its effects on leukocyte-endothelial interactions. While another oxidized phospholipid, PGPC, induces the expression of E-selectin and VCAM-1, POVPC demonstrates contrasting effects. researchgate.netpnas.orgnih.gov POVPC has been shown to inhibit the expression of E-selectin protein and mRNA, particularly when their induction is stimulated by LPS. researchgate.netpnas.orgnih.gov This inhibition is mediated through a protein kinase A-dependent pathway, leading to the down-regulation of NF-κB-dependent transcription. pnas.orgnih.gov Unlike PGPC, POVPC treatment of endothelial cells does not increase the surface expression of VCAM-1 or E-selectin. researchgate.net However, POVPC can increase the surface deposition of CS-1-containing fibronectin, which is an alternative ligand for monocytes. researchgate.net

Impact on Oxidative Stress and Mitochondrial Dysfunction

POVPC has been linked to the induction of oxidative stress and impairment of mitochondrial function in various cell types, including vascular smooth muscle cells and neuronal cells. researchgate.netresearchgate.netnih.gov Studies have shown that POVPC treatment can increase reactive oxygen species (ROS) levels. researchgate.netnih.gov In vascular smooth muscle cells, POVPC impaired mitochondrial function, indicated by impaired mitochondrial membrane potential and decreased ATP levels. researchgate.net In neuronal cells, exposure to POVPC resulted in a loss of glutathione (GSH) and a mitochondrial bioenergetic deficit. nih.govderby.ac.uk While higher concentrations of POVPC increased mitochondrial ROS production, this effect could be prevented by co-incubation with oxocarotenoids like lutein (B1675518) and zeaxanthin. nih.govderby.ac.uk However, these oxocarotenoids did not fully mitigate the mitochondrial bioenergetic deficit induced by higher POVPC concentrations. nih.govderby.ac.uk POVPC has also been shown to induce endothelial-to-mesenchymal transition (EndMT) by increasing oxidative stress, which activates TGF-β/Smad signaling. nih.gov

Cytokine Gene Expression Upregulation in Macrophages

Research indicates that POVPC can upregulate the expression of cytokine genes in macrophages, contributing to inflammatory responses. nih.govnih.govresearchgate.netfrontiersin.org Incubation of macrophages with POVPC has been found to upregulate the expression of various cytokine genes, including granulocyte/macrophage colony-stimulating factor (GM-CSF), tumor necrosis factor (TNF)-α, monocyte chemotactic protein 1 (MCP-1), interleukin (IL)-1β, IL-6, and IL-8. nih.govnih.gov The metabolism of POVPC by macrophages influences its proinflammatory activity. nih.govnih.gov While hydrolysis is a major metabolic pathway, reduction of POVPC to 1-palmitoyl-2-(5-hydroxy-valeroyl)-sn-glycero-3-phosphocholine (PHVPC) further increases the induction of cytokine genes. nih.govnih.gov Inhibition of aldose reductase, an enzyme involved in this reduction, decreased PHVPC accumulation and cytokine production. nih.govnih.gov Conversely, inhibiting hydrolysis increased PHVPC accumulation and cytokine gene induction. nih.govnih.gov

Cancer Cell Biology Research

Studies have also investigated the role of POVPC in the context of cancer cell biology, particularly its influence on cellular processes relevant to tumor progression. nih.govresearchgate.netresearchgate.netresearchgate.net

Induction of Epithelial-Mesenchymal Transition (EMT) in Cancer Cells

POVPC has been shown to induce epithelial-mesenchymal transition (EMT) in certain cancer cell lines. nih.govresearchgate.netresearchgate.netresearchgate.net This process is associated with increased migration and invasion capabilities of cancer cells. nih.govresearchgate.netresearchgate.netresearchgate.net Studies using human hepatocellular carcinoma cells (HepG2) and human breast cancer cells (MCF7) demonstrated that POVPC induced EMT, leading to an increase in their migration and invasion. nih.govresearchgate.netresearchgate.netresearchgate.net POVPC treatment induced changes in EMT marker expression and increased the expression of relevant transcription factors. researchgate.netresearchgate.net Furthermore, POVPC has been found to induce autophagic flux through the AMPK-mTOR pathway, and inhibition or knockdown of autophagy decreased the migration and invasion of POVPC-treated cancer cells. nih.govresearchgate.net This suggests that the pro-metastatic effects of POVPC are mediated, at least in part, through autophagy. researchgate.net

Regulation of Autophagy in Malignant Cell Migration and Invasion

Research indicates that oxidized phospholipids, including POVPC, can influence vascular smooth muscle cell (VSMC) behavior, which is relevant in the context of vascular remodeling and atherogenesis. POVPC has been shown to promote the proliferation and migration of VSMCs researchgate.net. Furthermore, oxidized phospholipids have been reported to induce the phenotypic transition of VSMCs to macrophage-like cells in atherosclerotic lesions, a process involving the activation of transcription factor Krüppel-like factor 4 (KLF4) nih.govscienceopen.com. This phenotypic modulation contributes to inflammation and enhanced atherogenesis nih.govscienceopen.com. While these studies highlight the impact of POVPC on cell migration and phenotypic changes relevant to disease progression, the specific regulation of autophagy by POVPC in the context of malignant cell migration and invasion was not detailed in the provided search results.

Osteogenic Differentiation Research in Vascular Cells

Studies have investigated the role of POVPC in the osteogenic differentiation of vascular cells, particularly vascular smooth muscle cells (VSMCs). This area of research is significant due to the link between oxidized lipids found in atherosclerotic plaques and vascular calcification, a process resembling bone formation.

Promotion of Osteogenic Transition in VSMCs

POVPC treatment has been shown to promote the osteogenic transition of VSMCs researchgate.netnih.govresearcher.liferesearchgate.net. This effect is evidenced by an increase in the expression of key osteogenic markers, such as Runx2 and BMP2, following exposure to POVPC researchgate.netnih.govresearcher.liferesearchgate.net. The upregulation of these markers suggests that POVPC can drive VSMCs towards an osteoblast-like phenotype.

Increased Mineralization in In Vitro and Ex Vivo Models

Further research using in vitro and ex vivo models has demonstrated that POVPC increases mineralization in vascular tissues researchgate.netnih.govresearcher.liferesearchgate.net. In vitro studies using VSMCs and ex vivo studies using arterial rings have shown increased mineral deposition when treated with POVPC, as indicated by alizarin (B75676) red staining researchgate.netnih.govresearcher.liferesearchgate.net. This increased mineralization is a critical aspect of vascular calcification. Studies also suggest that ferroptosis, a form of regulated cell death triggered by POVPC in VSMCs, contributes to this vascular calcification process researchgate.netnih.govresearcher.liferesearchgate.net. Inhibiting ferroptosis has been shown to attenuate POVPC-induced calcification in VSMCs researchgate.netnih.govresearcher.life.

Structure Activity Relationship Sar Studies of Povpc and Analogs

Impact of Molecular Modifications on Biological Activity and Specificity

Molecular modifications, particularly to the truncated sn-2 acyl chain, significantly impact the biological activities of oxidized phospholipids (B1166683) like POVPC. The length and the terminal functional group of the truncated chain are critical. nih.govcas.cz POVPC, with its 5-carbon aldehyde group at the sn-2 position, exhibits distinct biological activities compared to other oxidized phospholipids. ashpublications.orgmdpi.com For example, POVPC has been shown to activate endothelial cells and increase the transcription of cytokine genes such as IL-8 and MCP-1, contributing to inflammation. nih.gov It also increases monocyte binding to endothelial cells by inducing the expression of the connecting segment (CS)-1 domain of fibronectin. ahajournals.orgnih.gov This effect is specific to monocytes and does not increase neutrophil binding; in fact, POVPC can inhibit LPS-induced neutrophil binding and E-selectin expression. ahajournals.orgnih.gov

The presence of the aldehyde group in POVPC is suggested to be responsible for a wide range of its biological roles, including the formation of Schiff bases with proteins and aminophospholipids, which can disrupt membrane and protein structure and function. researchgate.net Reductive metabolism of the aldehyde group by enzymes like aldose reductase (AKR1B1) can also influence the proinflammatory activity of POVPC. nih.gov

Comparative Analysis with Structurally Similar Oxidized Phospholipids (e.g., PGPC, OxPAPC)

Comparing POVPC with other structurally similar oxidized phospholipids, such as 1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine (PGPC) and oxidized PAPC (OxPAPC), highlights the importance of the sn-2 chain structure in determining biological outcomes. ashpublications.orgmdpi.comahajournals.org PGPC is another truncated oxidized phospholipid derived from PAPC, but it contains a 5-carbon chain terminating in a carboxyl group at the sn-2 position, unlike the aldehyde in POVPC. ashpublications.orgmdpi.comahajournals.org OxPAPC is a complex mixture of oxidized phospholipids, including both POVPC and PGPC, among others. ashpublications.orgahajournals.orgembopress.org

Differential Effects on Cellular Responses

Despite their structural similarities, POVPC and PGPC often exert different, sometimes even opposing, effects on cellular responses. ashpublications.orgahajournals.org

Oxidized PhospholipidEffect on Monocyte Binding to Endothelial CellsEffect on Neutrophil Binding to Endothelial CellsEffect on E-selectin ExpressionEffect on VCAM-1 ExpressionEffect on Tissue Factor (TF) Expression
POVPCIncreases (via CS-1 fibronectin) ahajournals.orgnih.govDoes not increase; Inhibits LPS-induced ahajournals.orgnih.govInhibits LPS-induced ahajournals.orgnih.govNo reported effect researchgate.netDoes not induce ashpublications.org
PGPCIncreases ahajournals.orgnih.govIncreases ahajournals.orgnih.govIncreases ahajournals.orgnih.govIncreases ahajournals.orgnih.govInduces ashpublications.org
OxPAPCIncreases (similar to POVPC) researchgate.netVaries depending on composition; can be inhibited by POVPC components ahajournals.orgresearchgate.netVaries depending on composition; can be inhibited by POVPC components ahajournals.orgresearchgate.netIncreases researchgate.netInduces ashpublications.org

This table illustrates the divergent activities of POVPC and PGPC. POVPC specifically promotes monocyte binding, while PGPC promotes both monocyte and neutrophil binding and upregulates adhesion molecules like E-selectin and VCAM-1. ahajournals.orgnih.gov Furthermore, PGPC, but not POVPC, has been shown to induce tissue factor expression in endothelial cells. ashpublications.org These differences highlight how a seemingly small change in the terminal functional group (aldehyde vs. carboxyl) on the truncated sn-2 chain leads to distinct biological outcomes.

In macrophages, both PGPC and POVPC can induce IL-1β release in primed cells, and this process requires internalization via CD14. elifesciences.org However, their mechanisms of toxicity and other cellular effects can differ. researchgate.net

Influence of Truncated Acyl Chain Length and Functional Groups

The length and the functional group of the truncated acyl chain at the sn-2 position are critical determinants of the biological activity of oxidized phospholipids. nih.govcas.cz Truncated phospholipids with different sn-2 residue lengths and structures can stimulate the plasma membrane receptor for Platelet-activating Factor (PAF-R). nih.gov The sn-2 acetyl residue is particularly recognized by PAF-R, but oxidatively truncated phospholipids with other sn-2 fatty acyl fragments can also be recognized. nih.gov

The terminal functional group (e.g., aldehyde in POVPC, carboxyl in PGPC, or epoxycyclopentenone in PEIPC) dictates the specific interactions with cellular receptors and signaling pathways. ahajournals.orgembopress.org For instance, the aldehyde group in POVPC contributes to its reactivity and ability to form adducts. researchgate.netportlandpress.com The zwitterionic nature of the aldehyde in POVPC and the anionic nature of the carboxyl in PGPC at neutral pH also contribute to differences in their interactions with membranes and proteins. mdpi.comresearchgate.net These differences in functional groups lead to distinct effects on membrane properties, such as lipid order and hydration, which can further influence their biological functions. mdpi.comcas.cz

Computational Chemistry Approaches in SAR Elucidation

Computational chemistry approaches, such as molecular dynamics simulations and molecular docking, are valuable tools for elucidating the SAR of oxidized phospholipids like POVPC at a molecular level. cas.czbiorxiv.orgrsc.orguantwerpen.bemdpi.com

Molecular Dynamics Simulations of Membrane Interactions

Molecular dynamics (MD) simulations are used to study the interactions of oxidized phospholipids with biological membranes. cas.czbiorxiv.orgrsc.orguantwerpen.bemdpi.com These simulations can provide detailed insights into how the structural features of oxidized lipids, including the truncated sn-2 chains and their terminal functional groups, affect membrane properties. cas.czuantwerpen.beresearchgate.net MD simulations have shown that oxidized phospholipids can alter the lipid order, bilayer polarity profile, and induce structural changes in the membrane, potentially leading to pore formation. uantwerpen.beresearchgate.net

Studies comparing POVPC and PGPC using MD simulations have revealed distinct effects on membrane hydration and dynamics, which correlate with their different biological functions. cas.cz The conical shape of truncated oxidized phospholipids can promote positive membrane curvature. cas.cz MD simulations also provide evidence that the polar sn-2 chains of oxidized phospholipids can orient towards the aqueous phase or be located at the hydrophobic/hydrophilic interface, making them available for interactions with proteins. researchgate.net Furthermore, MD simulations have explored the possibility of acyl chain reversal in oxidized phospholipids within the bilayer, where the polar truncated chain points into the aqueous phase. researchgate.net

Advanced Analytical and Lipidomic Methodologies for Povpc Research

Mass Spectrometry-Based Approaches for Characterization and Quantification

Mass spectrometry (MS) is a cornerstone of modern lipidomics due to its sensitivity, specificity, and ability to provide structural information. Various MS-based techniques are employed for the analysis of POVPC.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

Electrospray Ionization (ESI) is a soft ionization technique commonly used in lipidomics that produces charged molecules (ions) from the sample solution, making them amenable to MS analysis. ESI-MS/MS involves the fragmentation of selected precursor ions and detection of the resulting product ions, providing structural details of the analyte. This technique is widely applied for the identification and characterization of phospholipids (B1166683), including oxidized species like POVPC aston.ac.ukarvojournals.orgresearchgate.net.

In positive ion mode ESI, phosphatidylcholines (PCs) typically yield a prominent fragment ion at m/z 184, corresponding to the phosphocholine (B91661) head group arvojournals.orgresearchgate.netresearchgate.net. This characteristic fragmentation pattern is highly useful for the selective detection of PC species, including POVPC. Tandem mass spectrometry allows researchers to select the precursor ion corresponding to POVPC and then fragment it to confirm its identity based on the presence of characteristic product ions.

Multiple Reaction Monitoring (MRM) for Sensitive Detection and Quantification

Multiple Reaction Monitoring (MRM), performed on triple quadrupole mass spectrometers, is a highly sensitive and specific targeted MS technique ideal for the quantification of known analytes like POVPC. MRM involves monitoring specific precursor-to-product ion transitions that are unique to the target molecule. This selectivity significantly reduces interference from co-eluting compounds in complex biological extracts.

For POVPC analysis, an MRM transition monitoring the fragmentation of the POVPC precursor ion to the m/z 184 phosphocholine head group ion is commonly used researchgate.netresearchgate.net. For example, one study utilized the precursor fragment ion of the PC head group at 594/m/z 184 for the detection of POVPC researchgate.net. The use of an internal standard, such as a deuterium-labeled analogue, is crucial for accurate quantification using MRM, as it helps to correct for variations in sample preparation, ionization efficiency, and matrix effects.

POVPC-D9, a deuterium-labeled analogue of POVPC, is specifically designed for use as an internal standard in quantitative analyses pharmaffiliates.com. The incorporation of deuterium (B1214612) atoms in this compound results in a distinct mass from native POVPC, allowing them to be differentiated by the mass spectrometer while exhibiting similar chemical and physical properties. This allows for the accurate relative quantification of endogenous POVPC by spiking a known amount of this compound into the sample before extraction and analysis.

An example of MRM transitions for POVPC and a deuterated internal standard (though specifically deuterated POPC was mentioned in this instance) showed POVPC eluting at 20.8 min and the internal standard at 30.8 min, with highest detection sensitivity achieved by monitoring precursor fragment ions of the PC head group at 594/184 and 791/184 respectively researchgate.net.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Lipidomic Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the identification and quantification capabilities of tandem mass spectrometry. This hyphenated technique is essential for the comprehensive analysis of complex lipid mixtures in lipidomic studies, allowing for the separation of different lipid classes and isobaric species before MS detection nih.govnih.govliverpool.ac.ukgcms.cznih.govmdpi.com.

LC-MS/MS methods for oxidized phospholipid analysis often utilize reversed-phase or hydrophilic interaction liquid chromatography (HILIC) to separate lipids based on their hydrophobicity and head group polarity mdpi.comnih.gov. Following chromatographic separation, the eluting lipids are ionized (typically by ESI) and detected by the mass spectrometer.

In the context of POVPC research, LC-MS/MS enables the simultaneous analysis of POVPC alongside other oxidized and unoxidized phospholipids, providing a broader picture of lipid alterations in a biological system nih.govnih.gov. The use of this compound as an internal standard in LC-MS/MS workflows ensures accurate quantification of POVPC within these complex profiles. Studies have employed LC-MS/MS techniques for the comparative analysis of truncated oxidized phospholipid levels in biological tissues nih.gov.

Chromatographic Separation Techniques

Chromatography plays a vital role in separating POVPC from other lipids and matrix components before mass spectrometric analysis, enhancing the accuracy and reliability of detection and quantification.

High-Performance Liquid Chromatography (HPLC) for Isolation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a widely used chromatographic technique for the separation, purification, and analysis of various compounds, including lipids. HPLC can be used as a standalone technique with appropriate detectors (e.g., UV-Vis) or coupled directly with mass spectrometry (HPLC-MS).

In POVPC research, HPLC is employed to separate POVPC from other phospholipids and potential interferences in biological extracts nih.gov. Different HPLC stationary phases and mobile phase gradients can be optimized to achieve effective separation of oxidized phospholipids based on their unique structural characteristics. Reversed-phase HPLC is commonly used for lipid separation nih.gov.

HPLC is also valuable for assessing the purity of synthetic POVPC or this compound standards before their use in experiments. While specific examples of HPLC for isolating or assessing the purity of this compound were not detailed in the search results, HPLC is a standard technique for such purposes in lipid chemistry. The ability to achieve good resolution between closely related compounds, including deuterated analogues, is a key aspect of HPLC method development future4200.com.

Spectroscopic Methods for Molecular Characterization

Spectroscopic methods provide valuable information about the structure and functional groups of a molecule. While mass spectrometry provides mass-to-charge ratio and fragmentation data, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy offer complementary structural insights.

Data Table: Analytical Parameters for POVPC Analysis (Illustrative Example based on Search Results)

TechniqueAnalyteInternal StandardPrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)NotesSource
LC-MS/MSPOVPCDeuterated POPC59418420.8Monitoring PC head group fragment researchgate.net
LC-MS/MSdPOPC ISTDDeuterated POPC79118430.8Internal Standard for POVPC quantification researchgate.net
ESI-MS/MSPC speciesNot specifiedVarious184N/ADetection via phosphocholine head group arvojournals.org
LC-ESI-MS/MSPOVPCNot specified594184VariousIdentified using commercial standards nih.gov

Detailed Research Findings Related to POVPC Analysis:

Research utilizing these analytical methods has provided valuable insights into POVPC. For instance, LC-MS/MS analysis revealed elevated basal levels of POVPC in the lungs of aging mice compared to young mice nih.gov. Furthermore, an intratracheal injection of bacterial LPS caused an increase in truncated oxidized phospholipid species, including POVPC, in the lung, with higher levels detected in the aged group nih.gov.

MRM-based MS methods have demonstrated high sensitivity and reproducibility for determining serum POVPC levels researchgate.net. One study found that subjects with Alzheimer's disease had higher serum POVPC levels compared to age-matched controls, and cognitive function was inversely correlated with POVPC concentration researchgate.net.

The development of LC-MS methods, including those using HILIC separation coupled with high-resolution MS, has enabled the identification of various oxidized phosphatidylcholine species, including truncated products like POVPC, in complex biological samples such as oxidized low-density lipoprotein (LDL) mdpi.com.

Fluorescence Spectroscopy for Membrane Physical Properties

Fluorescence spectroscopy is a valuable technique for examining the impact of lipids, including oxidized phospholipids like POVPC, on the physical properties of biological membranes or model lipid bilayers. Studies have employed fluorescence spectroscopy methods, such as using Laurdan dye, to assess changes in membrane lipid order induced by the presence of oxidized lipids like POVPC and 1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine (PGPC) researchgate.netmdpi.comcas.cz. These studies often utilize large unilamellar vesicles (LUVs) composed of lipids such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) as a model membrane system researchgate.netmdpi.comcas.cz.

Research indicates that oxidized phosphatidylcholines (OxPCs), including POVPC, can decrease the membrane lipid order in mixtures with other phospholipids mdpi.comcas.cz. For instance, studies comparing the effects of POVPC and PGPC on POPC or 1-palmitoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine (B137258) (PDPC) lipid matrices have shown that both oxidized lipids can reduce membrane lipid order, although the extent may differ between POVPC and PGPC and depend on their concentration in the membrane mdpi.comcas.cz. Fluorescence spectroscopy, by measuring parameters like generalized polarization (GP) values, provides a quantitative measure of this lipid order mdpi.com. These biophysical changes induced by OxPCs like POVPC can influence membrane fluidity and potentially affect the function of membrane-bound proteins and cellular processes mdpi.comaston.ac.uk.

Application of Deuterated Standards (e.g., this compound) in Quantitative Bioanalysis

Quantitative analysis of lipids, particularly oxidized species like POVPC, in biological samples is crucial for understanding their physiological and pathophysiological roles. Mass spectrometry-based lipidomics is the method of choice for such quantitative determinations aston.ac.ukucdavis.edumdpi.com. Accurate quantification in these complex matrices necessitates the use of appropriate internal standards ahajournals.orgfrontiersin.orgnih.govahajournals.orgescholarship.orgsigmaaldrich.comallumiqs.comresearchgate.net. Deuterated standards, which are stable isotope-labelled analogues of the target analytes, are widely used for this purpose in lipidomics escholarship.orgsigmaaldrich.comresearchgate.netsoton.ac.uk.

This compound is a deuterium-labelled analogue of POVPC pharmaffiliates.com. The introduction of nine deuterium atoms (D9) into the POVPC molecule, typically on the choline (B1196258) headgroup, results in a mass increase of nine atomic mass units compared to the endogenous, non-labelled POVPC soton.ac.ukpharmaffiliates.com. This mass difference allows mass spectrometry to distinguish the added internal standard from the naturally occurring analyte in a biological sample soton.ac.uk. The use of a deuterated internal standard like this compound helps to account for variations introduced during sample preparation, extraction, and mass spectrometry analysis, thereby improving the accuracy and reproducibility of quantitative measurements escholarship.orgallumiqs.com.

Method Development and Validation for Accurate Measurement in Biological Matrices

Developing and validating analytical methods for the accurate measurement of lipids like this compound and endogenous POVPC in biological matrices (e.g., plasma, tissues, cell extracts) using mass spectrometry, such as LC-MS/MS, is a critical step in lipidomic research mdpi.comfrontiersin.orgescholarship.org. Method development involves optimizing various parameters, including lipid extraction protocols, chromatographic separation, and mass spectrometry conditions mdpi.comfrontiersin.orgescholarship.org.

Lipid extraction from biological matrices is typically the initial step, aiming to isolate lipids while removing interfering substances like proteins and salts mdpi.com. Common extraction methods involve using solvent mixtures mdpi.comahajournals.org. Following extraction, chromatographic separation, often using liquid chromatography (LC), is employed to separate different lipid species before they enter the mass spectrometer mdpi.comescholarship.orgallumiqs.com. This separation is particularly important for resolving isobaric lipids and reducing matrix effects allumiqs.com.

Mass spectrometry, frequently utilizing techniques like electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS), is used for the detection and quantification of POVPC and this compound aston.ac.ukahajournals.orgfrontiersin.orgahajournals.orgresearchgate.net. Targeted approaches, such as multiple reaction monitoring (MRM), are often employed for the quantitative analysis of specific lipids like POVPC, offering high sensitivity aston.ac.uknih.govresearchgate.net. The mass spectrometer is set up to detect specific precursor-product ion transitions for both the endogenous lipid and its deuterated internal standard researchgate.net.

Validation of the developed method is essential to ensure its reliability and accuracy for quantitative bioanalysis. Validation parameters typically include assessing linearity, sensitivity (limit of detection and limit of quantification), accuracy, precision, recovery, and matrix effects in the relevant biological matrix escholarship.org. The use of the deuterated internal standard, this compound, is integral to this validation process, allowing for the assessment of extraction efficiency and ionization consistency across samples escholarship.orgallumiqs.com. By comparing the ratio of the endogenous POVPC signal to the signal of the known amount of added this compound, the absolute concentration of POVPC in the original biological sample can be accurately determined escholarship.orgallumiqs.com.

Data Table Example (Illustrative Data):

Sample TypeEndogenous POVPC Peak AreaThis compound Peak Area (Internal Standard)POVPC Concentration (ng/mL)
Biological Matrix 1[Value][Value][Calculated Value]
Biological Matrix 2[Value][Value][Calculated Value]
Biological Matrix 3[Value][Value][Calculated Value]

Note: The values in the table are illustrative and would be derived from specific research data.

Future Research Directions and Preclinical Therapeutic Implications

Elucidation of Unexplored Mechanistic Pathways and Novel Cellular Targets

While research has identified several cellular targets and pathways influenced by POVPC, a comprehensive understanding of its molecular mechanisms remains an active area of investigation. POVPC has been shown to induce apoptosis in oligodendrocytes by activating caspases 3 and 8, neutral sphingomyelinase (NSMase), and the JNK pathway, while decreasing phospho-Akt levels nih.gov. It interacts with the platelet-activating factor receptor (PAF-R) on human macrophages, leading to intracellular Ca²⁺ fluxes and altered gene transcription nih.govebi.ac.uk. In the context of pain, POVPC can excite nociceptors and activate transient receptor potential ankyrin 1 (TRPA1) channels, and potentially transient receptor potential vanilloid 1 (TRPV1) and transient receptor potential canonical 5 (TRPC5) at higher concentrations nih.govfrontiersin.orgnih.govahajournals.org. Furthermore, POVPC can inhibit endothelial nitric oxide synthase (eNOS) activity and stimulate endothelial cell apoptosis sigmaaldrich.com.

Future research should aim to identify novel receptors or binding partners for POVPC beyond those currently known. The distinct biological activities of POVPC compared to structurally similar oxidized phospholipids (B1166683) like PGPC suggest the involvement of different receptors or downstream signaling events pnas.orgcas.cz. Investigations utilizing advanced proteomic and lipidomic techniques, potentially employing POVPC-D9 as a tracer, could help map the complete spectrum of proteins and lipids that interact with POVPC in various cellular contexts. Exploring how POVPC integrates into or modifies cell membranes and the subsequent impact on membrane protein function, as suggested by its ability to modulate phospholipase A2 (sPLA2) activity mdpi.com and ceramide synthase activity plos.org, represents another critical direction. Understanding the specific mechanisms by which the aldehyde group of POVPC mediates covalent modifications of proteins via Schiff base formation nih.gov and the functional consequences of these adducts is also crucial. Elucidating the full repertoire of signaling cascades activated or inhibited by POVPC, including cross-talk with other inflammatory or stress-response pathways, will provide a more complete picture of its cellular impact.

Development of Chemical Probes and Modulators based on POVPC Structure

The unique chemical structure of POVPC, particularly the presence of the aldehyde group at the sn-2 position, is central to its reactivity and biological activity nih.govfrontiersin.orgnih.gov. This structural feature provides opportunities for the design and synthesis of chemical probes and therapeutic modulators.

The development of fluorescent or affinity-based chemical probes derived from the POVPC structure, potentially incorporating the deuterium (B1214612) label of this compound for tracking, could facilitate the visualization and isolation of its cellular targets and interaction partners in live cells and tissues. Such probes would be invaluable tools for studying POVPC's distribution, cellular uptake, and dynamic interactions with proteins and lipids.

Furthermore, the structural insights gained from studying POVPC's interactions can inform the design of synthetic molecules that act as specific agonists or antagonists of its receptors or modulate the activity of enzymes involved in its metabolism or signaling. Given the implication of POVPC in various pathologies, developing small molecule inhibitors or activators that precisely target POVPC-mediated pathways holds significant preclinical therapeutic potential. Structure-activity relationship studies, perhaps aided by deuterated analogues like this compound to understand metabolic stability, are essential for optimizing the potency and selectivity of such modulators.

Investigation of Enzymatic Pathways in POVPC Biosynthesis and Catabolism Beyond Current Knowledge

POVPC is primarily recognized as a product of the oxidation of PAPC, a major phospholipid in low-density lipoproteins (LDL) and cell membranes nih.govsigmaaldrich.complos.orgnih.govfrontiersin.orgmdpi.comnih.govashpublications.org. This oxidation can occur through both enzymatic and non-enzymatic processes during oxidative stress and inflammation nih.govfrontiersin.org. While aldose reductase (AKR1B1/ALR2) has been identified as an enzyme capable of reducing the aldehyde group of POVPC to form PHVPC, and phospholipase A2 (PLA2) can hydrolyze it to lyso-PC, other metabolic pathways likely exist nih.govresearchgate.netportlandpress.com. Acyloxyacyl hydrolase (AOAH) is also known to deacylate oxidized phospholipids, including POVPC elifesciences.org.

Future research should focus on identifying the specific enzymatic machinery responsible for the formation of POVPC from PAPC. While general oxidative processes are known to contribute, the involvement of specific lipoxygenases, cyclooxygenases, cytochrome P450 enzymes, or other oxidoreductases in the enzymatic synthesis of POVPC warrants detailed investigation frontiersin.orgnih.gov. Understanding these biosynthetic pathways could reveal novel targets for preventing excessive POVPC accumulation in disease states.

Furthermore, exploring alternative or less characterized catabolic pathways for POVPC is important. How is the oxovaleroyl chain further metabolized? Are there specific hydrolases or other enzymes that process POVPC or its initial metabolic products? Utilizing stable isotope tracing with this compound in cellular and in vivo models could provide valuable insights into the flux through different metabolic routes and identify previously unknown enzymes involved in its breakdown. Investigating how these biosynthetic and catabolic pathways are regulated in different tissues and under various pathological conditions is essential for understanding the role of POVPC in disease progression.

Exploration of POVPC's Role in Disease Models Beyond Cardiovascular Context (e.g., Neurodegeneration, Pain)

While initially recognized for its role in cardiovascular disease, particularly atherosclerosis ontosight.aisigmaaldrich.complos.org, emerging evidence highlights the involvement of POVPC in other pathologies. Research indicates that POVPC is implicated in neurodegenerative diseases, contributing to oligodendrocyte apoptosis, oxidative stress, mitochondrial dysfunction, and ceramide accumulation ontosight.ainih.govresearchgate.netaston.ac.uknih.gov. Elevated levels of POVPC have been detected in the context of Alzheimer's disease aston.ac.uknih.gov. In addition, POVPC has been identified as a mediator of inflammatory pain, exciting nociceptors nih.govfrontiersin.orgnih.gov. It has also been linked to acute lung injury nih.gov.

Future research should extensively explore the specific roles and mechanisms of POVPC in these non-cardiovascular disease models. This includes utilizing relevant in vitro and in vivo models of neurodegeneration, chronic pain, and other inflammatory conditions to delineate the precise contributions of POVPC to disease initiation and progression. Studies could investigate how POVPC levels correlate with disease severity and explore whether modulating POVPC levels or activity impacts disease outcomes in these models. Furthermore, given the systemic nature of oxidative stress and inflammation, the potential involvement of POVPC in other diseases where these processes are central, such as metabolic disorders, kidney disease, or autoimmune conditions, warrants investigation. Utilizing this compound could be beneficial in these studies for accurate quantification and metabolic tracking in complex biological systems.

Preclinical Strategies for Modulating POVPC-Mediated Biological Responses

The growing understanding of POVPC's biological activities and implicated pathways provides a basis for developing preclinical therapeutic strategies. Modulating POVPC-mediated responses could involve several approaches:

Targeting POVPC Receptors and Effectors: Developing small molecules or biologics that specifically target receptors activated by POVPC, such as PAF-R or TRPA1, could block its downstream signaling and mitigate its detrimental effects in inflammatory and pain conditions nih.govnih.govebi.ac.ukfrontiersin.orgnih.gov. Similarly, strategies aimed at inhibiting enzymes or pathways activated by POVPC, such as caspases, NSMase, JNK, or ceramide synthases, could offer therapeutic benefits in conditions characterized by POVPC-induced apoptosis or inflammation plos.orgnih.gov.

Modulating POVPC Metabolism: Inhibiting the enzymatic pathways responsible for POVPC formation could prevent its accumulation. Alternatively, enhancing its enzymatic degradation, for example, by activating enzymes like AOAH or exploring novel catabolic enzymes, could accelerate its clearance elifesciences.org. Inhibitors of aldose reductase, which metabolizes POVPC, are already being investigated for other conditions and might have relevance here researchgate.netportlandpress.com.

Neutralizing POVPC: Strategies involving antibodies or scavenger molecules that bind to and neutralize POVPC in biological fluids or tissues represent a promising approach. The E06 antibody and apolipoprotein A-I mimetic peptides like D-4F have shown efficacy in neutralizing oxidized phospholipids, including POVPC, in preclinical models of cardiovascular disease and pain nih.govbac-lac.gc.ca. Extending these strategies to other POVPC-associated diseases is a logical next step.

Antioxidant Interventions: Since POVPC is a product of oxidative stress, antioxidant therapies that reduce reactive oxygen species (ROS) levels could indirectly limit POVPC formation. Specific antioxidants, such as certain carotenoids, have shown some protective effects against POVPC-induced cellular dysfunction in vitro aston.ac.uknih.govmdpi.com. Further preclinical studies are needed to determine the efficacy of various antioxidant strategies in preventing or reducing POVPC-mediated pathology in vivo.

Q & A

Basic: What are the critical parameters to define when designing experiments to study POVPC-D9's physicochemical properties?

Answer:
To ensure reproducibility and validity, researchers must:

  • Define measurable variables : Identify dependent (e.g., thermal stability, solubility) and independent variables (e.g., temperature, solvent polarity) .
  • Select controls : Use inert analogs or solvent-only setups to isolate this compound-specific effects .
  • Standardize protocols : Adopt IUPAC guidelines for instrument calibration (e.g., NMR, HPLC) to minimize measurement drift .
  • Validate purity : Employ mass spectrometry and elemental analysis to confirm compound integrity before experimentation .

Advanced: How can researchers resolve contradictions in this compound’s reported bioactivity data across different studies?

Answer:
Contradictions often stem from contextual or methodological differences. Mitigation strategies include:

  • Meta-analysis : Aggregate datasets using statistical tools (e.g., R or Python’s SciPy) to identify outliers or confounding variables .
  • Replicate conditions : Compare studies for variations in cell lines, dosage, or exposure duration .
  • Cross-validate assays : Use orthogonal methods (e.g., fluorescence microscopy vs. flow cytometry) to confirm activity .
  • Contextualize findings : Assess whether discrepancies arise from species-specific responses or environmental factors (e.g., pH, temperature) .

Basic: What ethical guidelines should researchers follow when publishing this compound-related data?

Answer:
Key principles include:

  • Transparency : Disclose all conflicts of interest and funding sources .
  • Data integrity : Avoid selective reporting; publish raw datasets in repositories like Zenodo or Figshare .
  • Attribution : Cite prior work rigorously, adhering to citation standards (e.g., ACS, APA) .
  • Ethical review : Obtain institutional approval for studies involving human/animal subjects .

Advanced: What methodologies are recommended for analyzing this compound’s interaction with biological membranes?

Answer:
Advanced approaches combine experimental and computational techniques:

  • Experimental : Use surface plasmon resonance (SPR) to quantify binding kinetics and Langmuir monolayers to model membrane interactions .
  • Computational : Perform molecular dynamics simulations (e.g., GROMACS) to predict lipid bilayer penetration .
  • Cross-disciplinary validation : Pair cryo-EM imaging with fluorescence anisotropy to resolve structural and dynamic behaviors .

Basic: How should researchers formulate hypothesis-driven questions for this compound’s mechanistic studies?

Answer:
Apply the P-E/I-C-O framework :

  • Population (P) : Define the biological system (e.g., human hepatocytes).
  • Exposure/Intervention (E/I) : Specify this compound’s concentration and exposure time.
  • Comparison (C) : Use untreated controls or reference compounds.
  • Outcome (O) : Measure endpoints like gene expression or metabolic disruption .
    Refine questions using iterative peer feedback to ensure testability .

Advanced: What strategies address reproducibility challenges in synthesizing this compound?

Answer:
Reproducibility requires:

  • Detailed protocols : Document reaction conditions (e.g., inert atmosphere, catalyst purity) in supplemental materials .
  • Batch analysis : Compare NMR and XRD profiles across synthesis batches to identify impurities .
  • Collaborative verification : Share samples with independent labs for replication .
  • Error logging : Track deviations (e.g., temperature fluctuations) using laboratory information management systems (LIMS) .

Basic: What statistical methods are appropriate for analyzing dose-response data in this compound toxicity studies?

Answer:

  • Non-linear regression : Fit sigmoidal curves to calculate EC50/IC50 values using tools like GraphPad Prism .
  • ANOVA with post-hoc tests : Compare multiple dose groups while controlling for Type I errors .
  • Survival analysis : Apply Kaplan-Meier estimators for time-dependent toxicity .

Advanced: How can researchers integrate multi-omics data to elucidate this compound’s metabolic pathways?

Answer:

  • Data aggregation : Combine transcriptomics (RNA-seq), proteomics (LC-MS), and metabolomics (NMR) datasets .
  • Pathway enrichment : Use tools like MetaboAnalyst or KEGG Mapper to identify overrepresented pathways .
  • Network modeling : Construct interaction networks (e.g., Cytoscape) to visualize enzyme-substrate relationships .
  • Machine learning : Train classifiers to predict metabolic outcomes from omics signatures .

Basic: What criteria determine the optimal sample size for in vivo studies on this compound?

Answer:

  • Power analysis : Use G*Power or similar tools to calculate sample size based on effect size (Cohen’s d) and desired power (≥0.8) .
  • Ethical constraints : Adhere to the "3Rs" (Replacement, Reduction, Refinement) to minimize animal use .
  • Pilot studies : Conduct small-scale trials to estimate variability before full experiments .

Advanced: How can researchers leverage FAIR principles to enhance this compound data usability?

Answer:

  • Findable : Assign DOIs to datasets via repositories like ChemRxiv .
  • Accessible : Use open-access formats (e.g., .csv, .mnova) and avoid proprietary software dependencies .
  • Interoperable : Adopt standardized metadata schemas (e.g., ISA-Tab) .
  • Reusable : Provide detailed README files with experimental context and units .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.